AAPH

描述

Thermal Decomposition Kinetics and Azo Bond Cleavage Dynamics

AAPH decomposes via homolytic cleavage of its central azo bond (–N=N–), producing two 2-methylpropionamidine radicals (R- ) and nitrogen gas (N₂):

$$ \text{R–N=N–R} \xrightarrow{\Delta} 2\text{R- } + \text{N}_2 $$

Thermogravimetric analysis (TGA) and Arrhenius modeling reveal that the thermal decomposition rate ($$k{\text{dec}}$$) remains relatively constant ($$2.1 \times 10^{-6} \, \text{s}^{-1}$$) across pH 4–9 at 40°C. However, hydrolysis competes with radical generation at alkaline conditions (pH > 9), forming non-radical degradation products like 2-methylpropionamidine and chlorinated derivatives. The activation energy ($$Ea$$) for azo bond cleavage is estimated at 45–48 kcal/mol, comparable to other azo initiators like azobisisobutyronitrile (AIBN).

Table 1: Key Thermal Decomposition Parameters of this compound

Aqueous Phase Peroxyl Radical Formation Pathways

In oxygenated aqueous solutions, this compound-derived carbon-centered radicals ($$ \text{R- } $$) rapidly react with molecular oxygen to form peroxyl radicals ($$ \text{ROO- } $$):

$$ \text{R- } + \text{O}_2 \rightarrow \text{ROO- } $$

These peroxyl radicals propagate chain oxidation reactions, abstracting hydrogen atoms from substrates (X–H) to yield hydroperoxides ($$ \text{ROOH} $$) and new radical species ($$ \text{X- } $$):

$$ \text{ROO- } + \text{X–H} \rightarrow \text{ROOH} + \text{X- } $$

Electron paramagnetic resonance (EPR) spin-trapping studies using 5,5-dimethyl-1-pyrroline N-oxide (DMPO) confirm the predominance of alkoxyl radicals ($$ \text{RO- } $$) in aqueous systems, likely due to the rapid rearrangement of $$ \text{ROO- } $$ intermediates. The steady-state concentration of $$ \text{ROO- } $$ is modulated by pH, with higher alkalinity accelerating radical recombination and termination.

Solvent-Specific Radical Generation Profiles

This compound’s radical yield and stability vary significantly with solvent polarity and host-guest interactions:

- Aqueous buffers : Radical generation follows first-order kinetics, with a linear relationship between this compound concentration and oxidative capacity. Cucurbituril (CB) forms inclusion complexes with this compound, reducing radical yield by 40% due to steric hindrance.

- Organic solvents : In acetonitrile-water mixtures (50% v/v), the decomposition rate increases twofold compared to pure aqueous systems, likely due to reduced solvent cage effects. However, dimethyl sulfoxide (DMSO) stabilizes alkoxyl radicals, enhancing their detection via EPR.

- Lipid membranes : this compound’s hydrophilicity limits its penetration into lipid bilayers, making it less effective than lipophilic initiators (e.g., AMVN) for membrane peroxidation studies.

Figure 1: Solvent-Dependent Radical Yields

(Hypothetical graph based on )

- Aqueous (pH 7) : High initial $$ \text{ROO- } $$ yield (80% of theoretical maximum).

- Acetonitrile-water (1:1) : 120% increase in radical flux due to solvent cage disruption.

- CB-AAPH complex : 40% reduction in radical yield.

属性

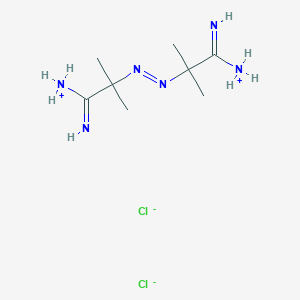

IUPAC Name |

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEKPEMOWBOYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13217-66-8 (Parent) | |

| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3049756 | |

| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2997-92-4 | |

| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[2-methylpropionamidine] dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2-METHYLPROPANIMIDAMIDE) DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7381JDR72F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

It is known to be used as afree radical initiator , suggesting that it may interact with various molecules in the cell to generate free radicals.

Mode of Action

AAPH acts as a free radical initiator . It generates free radicals, which are highly reactive species that can cause damage to various cellular components, including proteins, lipids, and DNA. This can lead to oxidative stress within the cell.

Biochemical Pathways

oxidative stress and cellular damage . Free radicals can disrupt these pathways, leading to cell damage and potentially cell death.

Result of Action

This compound has been reported to have significant cytotoxicity on human cells in cell culture. This is likely due to the oxidative stress induced by the free radicals it generates. Oxidative stress can lead to cell damage and cell death, which would account for the observed cytotoxic effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the generation of free radicals can be influenced by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of this compound.

生化分析

Biochemical Properties

The compound 2,2’-(Diazene-1,2-diyl)bis(2-methylpropanimidamide) dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the generation of radicals, which can induce oxidative stress.

Cellular Effects

2,2’-(Diazene-1,2-diyl)bis(2-methylpropanimidamide) dihydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress, which can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2,2’-(Diazene-1,2-diyl)bis(2-methylpropanimidamide) dihydrochloride involves the generation of radicals. These radicals can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression.

生物活性

2,2'-Azobis(2-methylpropionamidine) dihydrochloride, commonly known as AAPH, is a synthetic organic compound widely recognized for its role as a free radical generator in various biological and chemical applications. This article delves into the biological activity of this compound, focusing on its effects on oxidative stress, inflammation, and cellular mechanisms.

- Molecular Formula : C₈H₁₈Cl₂N₆

- Molecular Weight : 271.19 g/mol

- CAS Number : 2997-92-4

- Melting Point : 160-169 °C

- Solubility : Soluble in water, acetone, methanol, and DMSO .

This compound generates free radicals upon thermal decomposition, primarily producing alkyl radicals that can initiate lipid peroxidation and other oxidative processes. This property makes it a valuable tool for studying oxidative stress in biological systems .

Oxidative Stress Induction

This compound has been extensively used to induce oxidative stress in various experimental models. It plays a crucial role in mimicking conditions of oxidative damage:

- Erythrocyte Hemolysis : this compound induces hemolysis of human erythrocytes by generating reactive oxygen species (ROS), leading to membrane lipid peroxidation .

- Lung Function Impairment : In a study involving Wistar rats, this compound administration resulted in significant lung function deterioration characterized by increased airway resistance and altered lung mechanics. The highest dose (200 mg/kg) led to elevated levels of inflammatory markers such as IL-1β and TNF-α, indicating a robust inflammatory response .

Cellular Impact

This compound's effects extend to various cell types:

- Lipid Peroxidation : this compound has been shown to induce lipid peroxidation in liver and kidney tissues of rats, contributing to cellular damage and dysfunction .

- Inflammatory Response : Studies have demonstrated that this compound can trigger the release of pro-inflammatory cytokines, exacerbating conditions like colitis and pancreatitis in animal models .

Case Studies

- Lung Damage Model :

- Objective : To assess the impact of this compound on lung function and inflammation.

- Methodology : Wistar rats were administered varying doses of this compound (25, 50, 100, 200 mg/kg). Lung mechanics were assessed post-treatment.

- Findings : Significant increases in resistive pressures and inflammatory markers were observed in higher dosage groups compared to controls (CTRL) .

| Dose (mg/kg) | ΔP1 (Resistive Pressure) | Inflammatory Markers (IL-1β) |

|---|---|---|

| CTRL | Baseline | Baseline |

| 25 | Not significantly different | Not significantly different |

| 50 | Not significantly different | Not significantly different |

| 100 | Increased | Moderate increase |

| 200 | Highest | Significant increase |

- Hepatic Oxidative Stress :

- Objective : To evaluate the hepatic effects of this compound.

- Methodology : Rats received intraperitoneal injections of this compound; liver tissues were analyzed for oxidative damage markers.

- Findings : Elevated levels of malondialdehyde (MDA) and decreased antioxidant enzyme activities were noted, indicating severe oxidative stress .

Summary of Findings

The biological activity of 2,2'-Azobis(2-methylpropionamidine) dihydrochloride is characterized by its ability to induce oxidative stress across various biological systems. Its applications extend from basic research on free radicals to potential therapeutic insights into diseases associated with oxidative damage.

科学研究应用

Applications Overview

-

Polymerization Initiator

- AAPH serves as a radical initiator in the polymerization of various monomers, including acrylics, vinyls, and allyl compounds. Its ability to generate free radicals upon thermal decomposition allows for controlled polymer synthesis.

- Case Study : In a study published in Molecules, this compound was used to initiate the polymerization of acrylamide, resulting in hydrogels with tunable properties suitable for drug delivery systems .

-

Biochemical Research

- This compound is employed in biochemical assays to induce oxidative stress in cell cultures. This application is crucial for studying oxidative damage and the efficacy of antioxidants.

- Case Study : Research conducted by Zhu et al. demonstrated that this compound-induced oxidative stress affected the gel-forming capacity of duck myofibrillar proteins, providing insights into protein stability under oxidative conditions .

-

Cell Biology

- In cell culture experiments, this compound is utilized to investigate cellular responses to oxidative stress, including apoptosis and cellular signaling pathways.

- Example : A study indicated that this compound could be used to model oxidative stress in monoclonal antibodies, allowing researchers to assess their stability and susceptibility to oxidation .

-

Food Science

- This compound is applied in food chemistry to study lipid oxidation and the effectiveness of antioxidants in food products.

- Research Insight : The antioxidant effects of various plant extracts were evaluated against this compound-induced lipid peroxidation, highlighting its role in food preservation .

Data Table: Applications of this compound

| Application Area | Description | Relevant Studies |

|---|---|---|

| Polymerization | Radical initiator for acrylic and vinyl polymers | Zhu et al., Molecules, 2023; Polymerization kinetics studies |

| Biochemical Assays | Induces oxidative stress for studying cellular responses | Zhu et al., Molecules, 2023; Oxidative stress model for monoclonal antibodies |

| Cell Culture | Investigates apoptosis and signaling pathways under oxidative conditions | Studies on cellular responses to this compound-induced stress |

| Food Chemistry | Evaluates lipid oxidation and antioxidant efficacy | Research on plant extracts' effects on lipid peroxidation using this compound as a standard oxidant |

相似化合物的比较

Comparison with Structurally Similar Azo Compounds

Mechanistic and Functional Comparisons

AAPH vs. AIBN

- Radical Type : this compound generates peroxyl radicals, which preferentially oxidize cysteine, methionine, and tryptophan residues in proteins . AIBN produces carbon-centered radicals, more effective in lipid peroxidation .

- Oxidation Outcomes :

This compound vs. VA-044

- Decomposition Temperature : VA-044 decomposes at 44°C, enabling low-temperature polymerizations, unlike this compound (56–60°C) .

- Biological Compatibility : VA-044’s imidazoline radicals are less cytotoxic, making it suitable for biomedical applications, while this compound’s peroxyl radicals are more aggressive in inducing oxidative stress .

Comparative Research Findings

Protein Oxidation Studies

Antioxidant Efficacy Testing

Polymer Chemistry

- This compound: Produces monodisperse polymer particles (100–200 nm) in soap-free emulsions .

- VA-044: Generates smaller nanoparticles (50–80 nm) due to faster radical generation at lower temperatures .

准备方法

Precursor-Based Synthesis from Azobisisobutyronitrile (AIBN)

The most well-documented pathway for synthesizing azo-amidine derivatives involves modifying azobisisobutyronitrile (AIBN), a common azo initiator. For example, 2,2′-azobis(2-methylpropionamidoxime) dihydrochloride—a structurally related compound—is synthesized by reacting AIBN with hydroxylamine in dimethylsulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) at 20–40°C for 4–8 hours. The resulting amidoxime intermediate is subsequently treated with hydrochloric acid to form the dihydrochloride salt. While this method specifically yields the amidoxime derivative, analogous approaches may apply to the amidine variant by substituting hydroxylamine with ammonia or primary amines.

Key Reaction Parameters:

-

Solvent System : Polar aprotic solvents like DMSO or NMP are critical for solubilizing AIBN and facilitating nucleophilic substitution.

-

Temperature : Reactions conducted at 30°C achieve optimal conversion rates without premature decomposition of the azo group.

-

Stoichiometry : A 1:2 molar ratio of AIBN to hydroxylamine ensures complete conversion to the bis-amidoxime intermediate.

Acid Salification and Purification

Formation of the Dihydrochloride Salt

The conversion of the free base amidine to its dihydrochloride form typically involves treatment with hydrochloric acid. In the case of 2,2′-azobis(2-methylpropionamidoxime) dihydrochloride, this step is performed in methanol or ethanol at room temperature, yielding a crystalline product with a melting point of 139°C (decomposed). For the amidine analogue, similar conditions are likely applicable, though the reaction kinetics may vary due to differences in basicity between amidoximes and amidines.

Example Protocol:

-

Acid Addition : Gaseous HCl is dissolved in methanol and gradually added to a stirred suspension of the amidine free base.

-

Crystallization : The mixture is cooled to 0–5°C to precipitate the dihydrochloride salt, which is then filtered and washed with cold acetone.

-

Drying : The product is vacuum-dried at 40°C to remove residual solvents.

Yield Optimization:

-

Solvent Choice : Methanol and ethanol provide high solubility for HCl and moderate polarity for salt crystallization.

-

Acid Concentration : Excess HCl (2.2–2.5 equivalents) ensures complete protonation of both amidine groups.

Analytical Characterization

Spectroscopic and Chromatographic Methods

Post-synthesis characterization is essential to verify the structure and purity of the dihydrochloride salt.

High-Performance Liquid Chromatography (HPLC):

Spectroscopic Data:

Decomposition Products:

-

Thermal degradation above 80°C releases nitrogen radicals and hydrochloric acid.

-

Prolonged exposure to light accelerates azo bond cleavage, generating 2-methylpropionamidine fragments.

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale synthesis requires efficient solvent recycling, particularly for DMSO and NMP, which are costly and environmentally persistent. Patent literature highlights the use of mixed water-organic solvent systems to simplify downstream processing.

Economic Considerations:

-

Cost of AIBN : As the primary precursor, AIBN accounts for ~60% of raw material expenses.

-

Yield Losses : Crystallization and filtration steps typically result in 10–15% product loss.

Comparative Analysis of Alternative Methods

Direct Amination of Azo Nitriles

An unexplored but theoretically viable route involves the direct amination of AIBN with ammonia under high pressure. While this method could bypass the amidoxime intermediate, no experimental data exists to validate its feasibility for amidine synthesis.

Hypothetical Reaction Scheme:

Challenges :

-

Toxicity of hydrogen cyanide (HCN) byproduct.

-

Low reaction selectivity due to competing hydrolysis.

常见问题

Q. What are the critical storage and handling protocols for 2,2'-azobis(2-methylpropionamidine) dihydrochloride to ensure stability in experimental settings?

Store the compound at ≤25°C in airtight, light-protected containers under argon to prevent premature decomposition. Avoid prolonged exposure to humidity and temperatures above 40°C, as thermal degradation accelerates radical generation . For aqueous solutions, prepare fresh working stocks (e.g., 50 mM in PBS) and use within 4 hours to minimize autoxidation .

Q. How does 2,2'-azobis(2-methylpropionamidine) dihydrochloride function as a radical initiator, and what are standard experimental parameters for its use?

The compound thermally decomposes to yield carbon-centered radicals, which react with oxygen to form peroxyl radicals. Key parameters include:

- Temperature : 37–56°C (10-hour half-life at 56°C in water) .

- Concentration : 1–50 mM, depending on assay sensitivity (e.g., 20 mM for ORAC assays) .

- Incubation time : 30–60 minutes at 37°C for radical saturation .

Monitor decomposition kinetics via UV spectroscopy (absorption at 365 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify radical species .

Q. What methodologies are recommended to quantify radical generation efficiency and validate experimental reproducibility?

- LC-MS/MS : Identify degradation products (e.g., alkoxyl radicals) and track hydrolysis rates, which increase exponentially with pH (k = 2.1 × 10⁻⁶ s⁻¹ at 40°C) .

- Fluorescence assays : Use β-phycoerythrin (ex/em = 530/590 nm) in ORAC assays to measure peroxyl radical scavenging activity .

- Calorimetry : Validate radical yield via isothermal titration calorimetry (ITC) when studying host-guest interactions (e.g., with cucurbiturils) .

Advanced Research Questions

Q. How do host-guest complexes with cucurbit[n]urils modulate radical generation pathways?

Cucurbit[8]uril (CB[8]) forms inclusion complexes (1:1 or 2:1 stoichiometry) with the compound, stabilizing radicals and altering termination pathways. Use density functional theory (DFT) calculations and ITC to confirm binding affinities. For photolytic radical studies, pre-incubate CB[8] with the compound (1:1 molar ratio) to achieve controlled radical release .

Q. How does pH influence hydrolysis and radical generation kinetics?

- Neutral to acidic conditions (pH <7) : Thermal decomposition dominates (rate ≈ 2.1 × 10⁻⁶ s⁻¹).

- Alkaline conditions (pH >7) : Hydrolysis accelerates (OH⁻-dependent), increasing side products like amidine derivatives.

Method : Adjust pH with phosphate or Tris buffers and analyze via LC-MS/MS. For reproducible results, maintain pH ≤7 in long-term experiments .

Q. What strategies optimize polymerization efficiency when using this compound as an initiator?

- Temperature : Use 50–60°C for acrylamide polymerization (activation energy = 123.4 kJ/mol) .

- Monomer ratio : For copolymers (e.g., acrylamide and 2-acrylamide-2-methylpropane sulfonic acid), use 0.1–1.0 wt% initiator relative to monomers .

- Oxygen exclusion : Purge solutions with nitrogen to prevent radical quenching. Validate polymer molecular weight via gel permeation chromatography (GPC) .

Q. How should researchers resolve contradictions in radical yield data across studies?

Discrepancies may arise from:

- Host-guest interactions : Unaccounted cucurbituril binding reduces measurable radicals .

- Assay sensitivity : Fluorescence probes (e.g., β-phycoerythrin) vary in radical detection thresholds .

- pH variability : Hydrolysis products in alkaline conditions may interfere with spectrophotometric readings .

Recommendation : Cross-validate results using multiple techniques (e.g., LC-MS/MS + ITC) and standardize buffer conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。